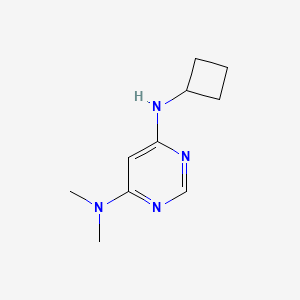

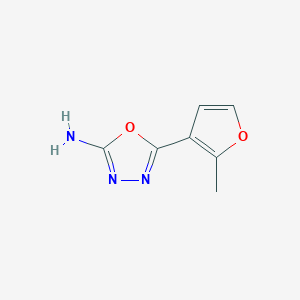

N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex diamines, such as N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine, is a challenging task due to the need for differentiation between the two nitrogen atoms and the requirement for diverse substitution patterns. A novel strategy for the synthesis of diamines has been reported, which involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst. This method allows for the formation of orthogonally protected diamines with diverse substitution patterns, including 1,2-, 1,3-, and 1,4-diamines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary significantly, with some compounds exhibiting significant puckering of the pyrimidine rings, while others remain planar. The puckering can lead to different conformations such as boat, twist-boat, or screw-boat. This structural variation can influence the electronic properties of the molecule, with the potential development of polarized, charge-separated molecular-electronic structures. The positive charge is often delocalized over the exocyclic amino nitrogen atoms, with negative charge localized on the formyl oxygen atom .

Chemical Reactions Analysis

N-methylcyclobutylideneamine N-oxide, a related compound to the target molecule, has been shown to undergo spontaneous dimerization. Additionally, it can participate in cycloaddition reactions with reactive dipolarophiles to afford corresponding cycloadducts. These reactions are indicative of the reactivity of cyclobutyl-containing compounds and their potential to form diverse chemical structures through cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be elucidated through experimental techniques such as FT-IR spectroscopy and single crystal X-ray diffraction. For instance, a related molecule, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, was characterized to determine its crystalline structure, which was found to be in the triclinic space group. Theoretical calculations using methods such as HF/6-31G(d) and B3LYP/6-31G(d) can complement experimental findings by optimizing structure parameters and predicting vibrational frequencies, HOMO and LUMO energies, and molecular electrostatic potential (MEP) .

Wirkmechanismus

While the specific mechanism of action for N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine is not detailed, it is part of a series of compounds that were found to exhibit a competitive ATP inhibitory effect and multiple target effects . These compounds also showed stronger activity against certain cell lines compared to AZD3759 .

Eigenschaften

IUPAC Name |

6-N-cyclobutyl-4-N,4-N-dimethylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-14(2)10-6-9(11-7-12-10)13-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEFOWONAZBSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)

![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)

![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)